2-Ethoxy-6-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-6-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol involves several steps. One common synthetic route includes the reaction of 2-ethoxyphenol with 4-(2-methoxyphenyl)-1-piperazinecarboxaldehyde under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the imine bond . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethoxy-6-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Ethoxy-6-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical effects . The pathways involved in its action are still under investigation, but it is believed to influence signaling cascades and metabolic processes .
Comparison with Similar Compounds
2-Ethoxy-6-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol can be compared with similar compounds such as:
2-Methoxy-6-(p-tolyliminomethyl)-phenol: This compound has a similar structure but different substituents, leading to distinct chemical properties and applications.
Phenol, 2-methoxy-4-(methoxymethyl)-: Another related compound with variations in the functional groups, affecting its reactivity and use in research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-ethoxy-6-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-19-10-6-7-16(20(19)24)15-21-23-13-11-22(12-14-23)17-8-4-5-9-18(17)25-2/h4-10,15,24H,3,11-14H2,1-2H3/b21-15+ |
InChI Key |
POBKBJSFHMZDIQ-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.